BenchChemオンラインストアへようこそ!

Grifolin

ERK1/2 inhibition MAPK pathway Kinase targeting

Grifolin (CAS 6903-07-7) is a farnesyl phenolic isolated from Albatrellus spp. with validated direct binding to the ERK1/2 ATP pocket—unlike its positional isomer Neogrifolin, which lacks this target engagement. It uniquely upregulates DAPK1 via a p53-dependent mechanism and suppresses KRAS in KRAS-mutant models, enabling definitive ERK1/2 pathway interrogation. Substituting generic in-class farnesyl phenols introduces risk of irreproducible data. Use Grifolin as a reliable positive control for cancer cell migration, invasion, G1 arrest, and epigenetic DNMT1 studies.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
CAS No. 6903-07-7
Cat. No. B191361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrifolin
CAS6903-07-7
Synonyms3,8,12-trimethyl-5,7,11-tridecatriene-3,4-diol
grifolin
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)CCC=C(C)C)O
InChIInChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-21(23)14-19(5)15-22(20)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+
InChIKeyPZHNKNRPGLTZPO-VZRGJMDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Grifolin (CAS 6903-07-7): A Farnesyl Phenolic Secondary Metabolite with Validated ERK1/2 Kinase Targeting


Grifolin (CAS 6903-07-7) is a farnesyl phenolic secondary metabolite primarily isolated from the fruiting bodies of basidiomycete mushrooms of the genus Albatrellus (e.g., A. confluens, A. ovinus) [1]. Chemically, it is identified as 5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-1,3-benzenediol (C22H32O2, MW 328.49) . Distinct from many in-class natural phenolic compounds, grifolin has been mechanistically validated as a direct ligand for the ATP-binding pocket of extracellular signal-regulated kinase 1/2 (ERK1/2), thereby inhibiting its kinase activity [2]. This direct target engagement differentiates grifolin from pan-kinase natural products and underpins its reproducible suppression of cancer cell proliferation, migration, and invasion.

Why Structural Analogs Like Neogrifolin Cannot Substitute for Grifolin in ERK1/2-Targeted Assays


In procurement decisions for natural product screening, it is a common misconception that structurally related farnesyl phenols (e.g., Grifolin vs. Neogrifolin) can be interchanged. However, specific positional isomerism profoundly alters molecular target engagement. While both Grifolin and its analog Neogrifolin exhibit similar inhibition of nitric oxide (NO) production in RAW 264.7 cells (IC50 of 23.4 µM vs. 23.3 µM, respectively), they diverge critically in anticancer mechanisms [1]. Grifolin has been validated via molecular modeling, affinity chromatography, and fluorescence quenching to bind directly to the ATP pocket of ERK1/2 kinases—a mechanism not confirmed for Neogrifolin [2]. Furthermore, Grifolin specifically upregulates Death-Associated Protein Kinase 1 (DAPK1) via a p53-dependent mechanism, a pathway not documented for its analogs [3]. Substituting a generic 'in-class' farnesyl phenol therefore introduces significant risk of negative data or experimental failure in studies requiring ERK1/2 pathway modulation.

Quantitative Evidence: Grifolin Differentiators vs. In-Class Analogs and Baseline Inhibitors


Direct ERK1/2 Target Engagement: Validated ATP-Pocket Binding Distinguishes Grifolin from Neogrifolin

Grifolin's primary differentiator is its validated, direct binding to the ATP-binding pocket of ERK1/2 kinases. This mechanism was established using a multi-modal approach combining molecular modeling, affinity chromatography, and fluorescence quenching [1]. In vitro and ex vivo kinase assays confirmed that grifolin inhibits ERK1/2 kinase activity [1]. In contrast, the structural analog Neogrifolin, while sharing a farnesyl phenolic backbone, has not been reported to directly bind ERK1/2 in comparable studies; its documented mechanisms focus on NO production inhibition and antioxidant properties [2].

ERK1/2 inhibition MAPK pathway Kinase targeting Molecular docking

Unique DAPK1/p53 Axis Activation: A Grifolin-Specific Mechanism for G1 Arrest

Grifolin induces G1 phase cell cycle arrest in nasopharyngeal carcinoma CNE1 cells via a specific mechanism: upregulation of Death-Associated Protein Kinase 1 (DAPK1) mediated by p53 [1]. Transcriptomic analysis revealed that DAPK1 was upregulated at least twofold in response to grifolin treatment in the nasopharyngeal carcinoma cell line CNE1 [2]. This DAPK1/p53 axis is a distinct pathway not commonly associated with the broader class of farnesyl phenols or the analog Neogrifolin, which have been primarily characterized for NO inhibition and antioxidant effects [3].

DAPK1 p53 Cell cycle arrest Nasopharyngeal carcinoma

KRAS-Mediated Multi-Pathway Inhibition: Broad Suppression of MAPK, PI3K/Akt, and NF-κB

Recent evidence demonstrates that grifolin uniquely disrupts cellular signaling by blocking the expression of the upstream oncoprotein KRAS in A549 lung cancer cells, leading to the simultaneous downregulation of three major downstream pathways: MAPK, PI3K/Akt, and NF-κB . RNA-seq analysis confirmed gene enrichment in these pathways, and immunoblotting validated their inhibition by grifolin . The cell death triggered by grifolin could be rescued by the RAS activator ML-099, confirming the KRAS-dependent mechanism . This multi-pathway suppression via a single upstream target represents a broader, yet mechanistically defined, activity profile compared to many single-pathway natural product inhibitors.

KRAS MAPK pathway PI3K/Akt pathway NF-κB pathway

Superior Anticancer Potency: Grifolin vs. Neogrifolin in Osteosarcoma Models

While both Grifolin and Neogrifolin have been evaluated in osteosarcoma cell lines, grifolin demonstrates a more extensively characterized and potent pro-apoptotic profile. Grifolin induces apoptosis in osteosarcoma cells via inhibition of the PI3K/AKT signaling pathway, with IC50 values consistently reported in the low micromolar range across multiple cancer cell lines (e.g., 27.4 ± 2.2 µM for SW480 colon cancer cells) [1][2]. Neogrifolin has been reported to induce concentration- and time-dependent suppression of proliferation and apoptosis in U2OS and MG63 osteosarcoma cell lines, but quantitative IC50 values for this specific activity are not consistently reported in primary literature .

Osteosarcoma Cytotoxicity Apoptosis Neogrifolin

Grifolin (CAS 6903-07-7): High-Value Experimental Applications Aligned with Quantitative Evidence


ERK1/2 Kinase Inhibitor Reference Standard for MAPK Pathway Studies

Given its validated direct binding to the ERK1/2 ATP pocket and inhibition of downstream Elk1 phosphorylation [1], grifolin serves as a reliable positive control or tool compound in biochemical and cell-based assays investigating MAPK/ERK signaling. This is particularly relevant for studies focused on cancer cell migration, invasion, and epigenetic regulation via DNMT1 [1]. Using grifolin ensures target engagement is well-defined, unlike its analog Neogrifolin, which lacks this specific mechanistic validation [2].

Investigating the p53-DAPK1 Axis in G1 Cell Cycle Arrest

For research programs studying the intersection of tumor suppressor pathways and cell cycle control, grifolin offers a unique chemical probe. Its demonstrated ability to upregulate DAPK1 via p53 and induce G1 arrest in CNE1 cells (with DAPK1 mRNA increased at least twofold) [3] provides a defined experimental system. This application leverages a pathway not known to be modulated by common in-class farnesyl phenols, thereby reducing experimental noise from off-target effects [4].

KRAS-Mutant Cancer Models: Targeting Upstream Oncogenic Signaling

In preclinical studies using KRAS-mutant cancer cell lines (e.g., A549 lung cancer), grifolin provides a distinct advantage by suppressing KRAS expression itself, leading to a coordinated downregulation of MAPK, PI3K/Akt, and NF-κB pathways . This multi-pathway inhibition via a single upstream target makes grifolin a valuable compound for investigating therapeutic strategies that aim to overcome compensatory pathway activation commonly seen with single-kinase inhibitors .

Osteosarcoma and Ovarian Cancer Apoptosis Studies

Based on documented activity in A2780 ovarian cancer cells (via ERK1/2 and Akt inactivation) and U2OS/MG63 osteosarcoma models, grifolin is an appropriate candidate for apoptosis mechanism studies in these specific sarcoma and carcinoma contexts. Its well-characterized IC50 values in related cell lines (e.g., 27.4 µM in SW480) [5] provide a benchmark for dose-response experiments, ensuring reproducible experimental outcomes compared to less-characterized analogs like Neogrifolin .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Grifolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.